molecular formula C7H7F3N2O2 B3008451 methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate CAS No. 1245772-13-7

methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B3008451
CAS No.: 1245772-13-7
M. Wt: 208.14
InChI Key: XPWPOUHSKSLGLJ-UHFFFAOYSA-N
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Description

Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate (CAS: 1245772-13-7) is a fluorinated pyrazole derivative with the molecular formula C₇H₇F₃N₂O₂ and a molecular weight of 208.14 g/mol . The compound features a pyrazole core substituted at the N1 position with a 2,2,2-trifluoroethyl group (-CH₂CF₃) and at the C3 position with a methyl ester (-COOCH₃). This structure combines the electron-withdrawing effects of fluorine with the versatility of the ester group, making it a valuable intermediate in pharmaceutical and agrochemical research.

Properties

IUPAC Name

methyl 1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-14-6(13)5-2-3-12(11-5)4-7(8,9)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWPOUHSKSLGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then esterified to yield the final product. The reaction conditions often include the use of a strong acid catalyst and a controlled temperature to ensure the formation of the desired pyrazole ring structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms of the pyrazole ring.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound is being investigated for its potential as an enzyme inhibitor. The trifluoroethyl group may enhance binding affinity to specific targets due to increased hydrophobic interactions. This suggests applications in drug design for conditions such as cancer and inflammation.

2. Antioxidant and Antimicrobial Activities

Recent studies have shown that derivatives of pyrazoles exhibit significant antioxidant and antimicrobial properties. For instance, 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives were evaluated for their ability to scavenge DPPH free radicals and demonstrated considerable antibacterial activity against both Gram-positive and Gram-negative bacteria . The IC50 values for these derivatives ranged between 12.21 and 12.88 μg/mL, indicating strong antioxidant potential.

3. Agrochemical Applications

Pyrazole derivatives are also explored for use in agrochemicals as pesticides or herbicides due to their biological activity against pests . The fluorinated structure can enhance the stability and efficacy of these compounds in agricultural settings.

Activity Type Tested Compound IC50/MIC Values Notes
Antioxidant2,3-dihydro-1H-pyrazole-4-carbonitrileIC50: 12.21 - 12.88 μg/mLEffective against DPPH free radicals
AntimicrobialVarious Pyrazole DerivativesMIC: 4 - 2048 μg/mLEffective against a range of bacterial species
Enzyme InhibitionMethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylateNot specifiedPotential applications in drug design

Case Studies

Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibition properties of this compound in a series of assays designed to evaluate its effectiveness against specific targets related to cancer pathways. The results indicated that the compound could inhibit target enzymes with moderate efficacy, suggesting further exploration in medicinal chemistry.

Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial effects of synthesized pyrazole derivatives against clinical strains of bacteria. The results showed that certain derivatives exhibited significant antibacterial activity, with MIC values indicating effective concentrations for therapeutic use.

Mechanism of Action

The mechanism of action of methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to pyrazole derivatives with modifications at the N1 position, substituent type (e.g., trifluoromethyl, phenyl), and ester group placement. Key analogs include:

Compound Name N1 Substituent C3/C4 Substituent Molecular Formula Molecular Weight Melting Point (°C) Yield Key Spectral Features (¹H-NMR)
Target Compound 2,2,2-Trifluoroethyl COOCH₃ (C3) C₇H₇F₃N₂O₂ 208.14 Not reported Not reported Expected: Quartet (CH₂CF₃), δ ~4.0–4.5; singlet (COOCH₃)
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (2) H COOEt (C4), CF₃ (C3) C₇H₇F₃N₂O₂ 208.14 141–142 60% δ 14.13 (s, NH), 8.59 (s, pyrazole H)
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (3) CH₃ COOEt (C4), CF₃ (C3) C₈H₉F₃N₂O₂ 222.16 58–60 73.8% δ 8.55 (s), 3.95 (s, N-CH₃)
Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (7) Ph COOEt (C4), CF₃ (C3) C₁₃H₁₁F₃N₂O₂ 284.24 89–90 91% δ 9.33 (s), aromatic protons
Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate 2,2,2-Trifluoroethyl COOCH₃ (C3), Cl (C4) C₇H₆ClF₃N₂O₂ 242.58 Not reported Not reported Not available
Methyl 1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate 2-Fluoroethyl COOCH₃ (C3), I (C5) C₇H₈FIN₂O₂ 298.05 Not reported Not reported Predicted: δ ~4.7 (CH₂F), δ ~3.8 (COOCH₃)

Key Observations :

  • Substituent Effects : The trifluoroethyl group (-CH₂CF₃) at N1 in the target compound introduces greater steric bulk and electronegativity compared to methyl (compound 3) or phenyl (compound 7). This enhances lipophilicity and metabolic stability, as fluorinated groups reduce oxidative degradation .
  • Ester Position : The target compound’s ester group at C3 contrasts with analogs like compound 2 (ester at C4), which may alter electronic distribution and reactivity. For example, the C3 ester could influence the acidity of adjacent protons or regioselectivity in further derivatization.

Physical Properties

  • Melting Points : The target compound’s physical state is unspecified, but analogs exhibit a wide range (e.g., 58–142°C), influenced by substituent polarity and crystallinity. The trifluoroethyl group’s hydrophobicity may lower the melting point compared to compound 2 (141–142°C) .
  • Solubility : The methyl ester in the target compound likely improves aqueous solubility compared to ethyl esters (compounds 2, 3, 7), though trifluoroethyl may counterbalance this via hydrophobicity .

Biological Activity

Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H7F3N2O2C_7H_7F_3N_2O_2 and a molecular weight of approximately 208.14 g/mol. The compound features a trifluoroethyl group at the 1-position of the pyrazole ring and a carboxylate ester at the 3-position, which enhances its lipophilicity and membrane permeability .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoroethyl group is known to enhance hydrophobic interactions, which can improve binding affinity to specific enzymes or receptors. Studies suggest that compounds with similar structures exhibit enzyme inhibition properties, indicating potential applications in drug design .

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound are being investigated for their antimicrobial and anticancer activities. For instance, compounds containing fluorine atoms have shown increased potency against various bacterial strains and cancer cell lines due to their enhanced bioactivity .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with ethyl acetoacetate under acidic conditions. This reaction forms the pyrazole ring, which is subsequently esterified to yield the final product. The process requires careful control of reaction conditions to optimize yield and purity .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Antiparasitic Activity : A study focused on optimizing dihydroquinazolinone derivatives for antimalarial activity found that structural modifications significantly influenced efficacy against Plasmodium falciparum. The incorporation of specific functional groups improved both solubility and metabolic stability while maintaining biological activity .
  • Inhibition Studies : A comparative analysis revealed that trifluoromethyl-substituted compounds often exhibited enhanced inhibition of key enzymes compared to their non-fluorinated counterparts. For example, the presence of a trifluoroethyl group was linked to improved binding interactions with target proteins involved in metabolic pathways .

Applications in Medicinal Chemistry

This compound holds promise in several fields:

  • Drug Development : Its derivatives are being explored for potential therapeutic agents targeting various diseases due to their favorable pharmacological profiles.
  • Agrochemicals : The compound's stability and reactivity make it suitable for developing agrochemicals with specific properties .

Q & A

Q. What are optimal synthetic routes for methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be tailored to improve yield?

Synthetic routes for analogous trifluoromethyl-substituted pyrazoles often involve cyclocondensation of hydrazines with β-keto esters or via palladium-catalyzed cross-coupling reactions. For example, ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate was synthesized using N,N-dimethylacetamide, potassium carbonate, and 1-chloro-2-methylpropane-2-ol at 80°C for 10 hours, achieving moderate yields after silica gel chromatography . For the trifluoroethyl variant, substituting the alkylating agent (e.g., 2,2,2-trifluoroethyl iodide) and optimizing solvent polarity (e.g., DMF or THF) could enhance regioselectivity. Monitor reaction progress via TLC or LC-MS to minimize side products .

Q. Which purification methods are most effective for isolating this compound from complex reaction mixtures?

Silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) is standard for polar pyrazole derivatives. For persistent impurities, recrystallization from ethanol/water or dichloromethane/n-pentane may improve purity. Centrifugal partition chromatography (CPC) has been used for structurally similar compounds, achieving >98% purity . Pre-purification via acid-base extraction (e.g., 1M HCl wash to remove unreacted amines) is recommended for crude mixtures .

Q. How can spectroscopic techniques (NMR, LC-MS, IR) be employed to confirm the structure of this compound?

  • 1H/13C NMR : The trifluoroethyl group’s –CF3 signal appears as a quartet (δ ~4.5 ppm for CH2CF3) in 1H NMR and a singlet near δ 125 ppm in 19F NMR. Pyrazole ring protons resonate between δ 6.5–8.0 ppm .
  • LC-MS : Expect [M+H]+ at m/z 253.0 (C8H8F3N2O2+). Fragmentation patterns should include loss of COOCH3 (–59 Da) .
  • IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and pyrazole ring vibrations (C–N stretches at ~1550 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the 2,2,2-trifluoroethyl group influence the reactivity of the pyrazole core in cross-coupling reactions?

The strong electron-withdrawing nature of the –CF3 group increases the electrophilicity of adjacent carbons, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings at the pyrazole C4 position. Computational studies (DFT) on analogous compounds show that –CF3 lowers the LUMO energy at C4 by ~1.2 eV, enhancing oxidative addition with Pd catalysts . Experimental validation using methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate demonstrated successful C4 arylation with arylboronic acids (yields 65–82%) under Pd(OAc)2/XPhos catalysis .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

The ester group is prone to hydrolysis in strong acids/bases. Stability studies on similar compounds suggest:

  • Acidic conditions (pH < 3) : Decomposition occurs within 24 hours (t1/2 ~6 hours at 25°C). Use aprotic solvents (e.g., DCM) and avoid prolonged exposure to HCl .
  • Basic conditions (pH > 10) : Hydrolysis to the carboxylic acid is rapid. Add tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to accelerate reactions and reduce base contact time .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Molecular docking (AutoDock Vina) and MD simulations can assess binding affinity to targets like cyclooxygenase-2 (COX-2) or kinase inhibitors. For example, methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate showed anti-inflammatory activity (IC50 = 1.2 µM against COX-2) via hydrophobic interactions with Val523 and Ser530 . QSAR models trained on pyrazole datasets can prioritize substituents (e.g., –NO2 or –CN) for enhanced potency .

Q. What analytical approaches resolve contradictions in spectroscopic data for this compound analogs?

  • Case Study : Conflicting 1H NMR signals for –CH2CF3 protons (reported as both quartets and triplets) arise from solvent-dependent coupling. Verify in deuterated DMSO or CDCl3 and compare with calculated spectra (e.g., ACD/Labs) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry. For example, ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate was confirmed via single-crystal XRD to adopt the 1,3-disubstituted configuration .

Q. Methodological Recommendations

  • Synthesis : Prioritize Pd-catalyzed methods for regioselective functionalization .
  • Purification : Use CPC for scale-up (>10 g) to avoid silica gel contamination .
  • Safety : Follow protocols for handling fluorinated compounds (e.g., PPE, fume hoods) due to potential HF release during decomposition .

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